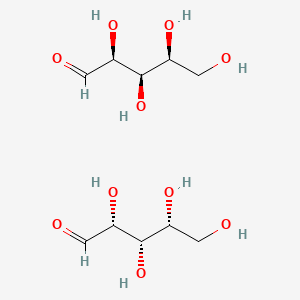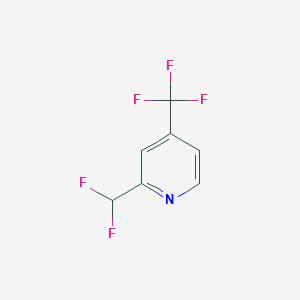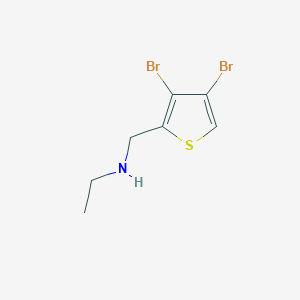
rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal: is a compound known for its multiple hydroxyl groups and aldehyde functionality. It is a stereoisomer of pentose sugars, specifically a form of xylose, which is a five-carbon sugar. This compound is significant in various biochemical and industrial processes due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: One common method involves the use of specific enzymes that catalyze the conversion of substrates into rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal. Enzymes such as xylose isomerase can be used to convert glucose into xylose, which can then be further processed to obtain the desired compound[][1].
Chemical Synthesis: This involves the chemical reduction of xylose using reducing agents like sodium borohydride under controlled conditions to yield this compound[][1].
Industrial Production Methods:
Fermentation: Industrial production often employs microbial fermentation where specific strains of bacteria or yeast are used to convert biomass into this compound[][1].
Extraction from Biomass: The compound can also be extracted from plant biomass, where it naturally occurs in small quantities. This method involves hydrolysis of plant materials followed by purification processes[][1].
化学反应分析
Types of Reactions:
Oxidation: rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal can undergo oxidation reactions to form corresponding acids. Common oxidizing agents include potassium permanganate and nitric acid[][1].
Reduction: The compound can be reduced to form polyols using reducing agents like sodium borohydride[][1].
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions[][1].
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in aqueous or alcoholic medium.
Substitution: Acid chlorides or anhydrides in the presence of a base[][1].
Major Products:
Oxidation: Xylaric acid.
Reduction: Xylitol.
Substitution: Various substituted pentoses depending on the substituent used[][1].
科学研究应用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor in the synthesis of various derivatives for research purposes[1][1].
Biology:
- Studied for its role in metabolic pathways and its interaction with enzymes.
- Used in the study of carbohydrate metabolism and energy production[1][1].
Medicine:
- Investigated for its potential use in drug formulations and as a therapeutic agent.
- Studied for its effects on blood sugar levels and potential use in diabetes management[1][1].
Industry:
- Used in the production of biodegradable polymers.
- Acts as a precursor in the synthesis of various industrial chemicals[1][1].
相似化合物的比较
D-Xylose: Another pentose sugar with similar structural properties but different stereochemistry.
D-Ribose: A five-carbon sugar that is a key component of RNA.
D-Arabinose: Another pentose sugar with different stereochemistry[][1].
Uniqueness:
- rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal is unique due to its specific stereochemistry, which affects its reactivity and interaction with enzymes.
- Its multiple hydroxyl groups and aldehyde functionality make it a versatile compound in various chemical and biochemical applications[1][1].
属性
分子式 |
C10H20O10 |
|---|---|
分子量 |
300.26 g/mol |
IUPAC 名称 |
(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/2C5H10O5/c2*6-1-3(8)5(10)4(9)2-7/h2*1,3-5,7-10H,2H2/t2*3-,4+,5+/m10/s1 |
InChI 键 |
CDVZCUKHEYPEQS-FALJYIPSSA-N |
手性 SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O)O.C([C@@H]([C@H]([C@@H](C=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O.C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)


![{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13015340.png)
